![molecular formula C15H12FN3O2S B2779247 N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-71-3](/img/structure/B2779247.png)
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Scientific Research Applications
Lithium-Ion Batteries (LIBs)
Steric Hindrance in Electrolytes: This compound, due to its steric hindrance and weak Lewis basic center, is used to construct a bulky coordination structure with lithium ions. This structure weakens ion–dipole interaction but promotes coulombic attraction, which is beneficial in lithium-ion batteries by expediting interfacial kinetics .
Fluorescent Probes
Optical Applications: The thiazolo[3,2-a]pyrimidine core is utilized in the design of fluorescent molecules for studying intracellular processes and chemosensors. These compounds offer simpler and greener synthetic methodologies and tunable photophysical properties, making them strategic for optical applications .
Anticancer Agents
Cytotoxic Evaluation: Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives have shown potent cytotoxic activity against various cancer cell lines, indicating the potential of this compound as a scaffold for developing new anticancer agents .
Antiviral Activity
Indole Derivatives: While not directly mentioned, indole derivatives, which share a similar heterocyclic structure, possess significant antiviral activities. This suggests that thiazolo[3,2-a]pyrimidine derivatives could also be explored for their antiviral capabilities, given the structural similarities .
Antibacterial Activity
Novel Derivatives: New series of thiazolo[3,2-a]pyrimidine derivatives have been developed and shown antibacterial activity against a variety of bacterial strains. This highlights the compound’s potential use in creating antibacterial agents .
Antiproliferative Activity
Cancer Cell Lines: Pyrimidine derivatives, including thiazolo[3,2-a]pyrimidine, have been screened for their antiproliferative activity against selected human cancer cell lines. This indicates the compound’s application in the development of treatments targeting proliferative diseases .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-8-22-15-18-7-12(14(21)19(9)15)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIGZSAMUWDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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